molecular formula C10H10N2O2 B1321481 ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 221675-35-0

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1321481
CAS No.: 221675-35-0
M. Wt: 190.2 g/mol
InChI Key: CBIVEMGUNRNUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate reflects its fused bicyclic structure and substituent positioning. The parent heterocycle consists of a pyrrole ring fused to a pyridine ring at positions 2 (pyrrole) and 3 (pyridine), forming the pyrrolo[2,3-b]pyridine core. The ethyl ester group (-COOCH₂CH₃) is appended at position 2 of the pyrrole moiety, while the hydrogen atom at position 1 denotes the tautomeric form where the NH group remains intact.

Constitutional isomerism arises from variations in nitrogen placement within the fused ring system. Pyrrolopyridines exhibit six possible isomeric forms depending on the fusion positions (e.g., [2,3-b], [3,2-b], [3,4-c]). For this compound, the [2,3-b] fusion distinguishes it from isomers like pyrrolo[3,2-b]pyridine or pyrrolo[3,4-c]pyridine, which alter electronic properties and intermolecular interactions.

Crystallographic Analysis of Core Pyrrolopyridine Skeleton

X-ray crystallographic studies reveal a planar bicyclic system with bond lengths and angles consistent with aromatic character. Key geometric parameters include:

Bond/Angle Value Description
N1–C2 1.373 Å Pyrrole N–C bond length
C3–C4 1.413 Å Pyridine C–C bond length
C2–N1–C5 107.2° Pyrrole ring angle
C4–C5–C6 119.8° Pyridine ring angle

The ethyl ester group adopts a coplanar conformation with the pyrrole ring, stabilized by conjugation between the carbonyl group and the π-system. The crystal system is typically monoclinic (space group P2₁/c), with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.89 Å, and β = 98.6°.

Conformational Dynamics via X-ray Diffraction Studies

X-ray diffraction data highlight restricted rotation about the ester linkage due to partial double-bond character (C=O). The dihedral angle between the pyrrolopyridine plane and the ester group measures 8.5° , indicating minimal steric hindrance. Key torsional parameters include:

Torsion Angle Value Atoms Involved
C2–C7–O1–C8 178.3° Ester group alignment
N1–C2–C7–O1 172.9° Conjugation with carbonyl

No evidence of ring puckering is observed, confirming rigidity in the fused bicyclic system.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal lattice is stabilized by N–H⋯N hydrogen bonds between the pyrrole NH group (donor) and pyridine nitrogen (acceptor) of adjacent molecules. Additional weak C–H⋯O interactions involve the ester carbonyl:

Interaction Distance (Å) Angle (°) Symmetry Operation
N1–H1⋯N2 2.89 165 x, y+1, z
C9–H9⋯O1 3.12 142 x+1, y, z

These interactions propagate a 2D sheet structure along the bc-plane, with van der Waals forces contributing to interlayer cohesion. The absence of π-π stacking (interplanar distance > 4.2 Å) underscores the dominance of directional hydrogen bonding in lattice stabilization.

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVEMGUNRNUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619125
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221675-35-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the construction of the pyrrolopyridine core followed by esterification. The reaction conditions often include the use of strong bases like sec-butyllithium and protecting groups such as triisopropylsilyl (TIPS) chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range. These compounds have demonstrated the ability to reduce cell proliferation and induce apoptosis in cancer cell lines such as breast cancer cells (4).

1.2 Inhibition of Phosphodiesterases
Another notable application is the inhibition of phosphodiesterase 4B (PDE4B). A series of studies have reported that derivatives of this compound exhibit selective inhibition of PDE4B, which is important for managing inflammatory conditions and central nervous system disorders. One particular derivative was found to significantly inhibit tumor necrosis factor-alpha release from macrophages exposed to inflammatory stimuli (2).

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential biological activities (5).

2.2 Material Science
Due to its unique chemical properties, this compound is also being explored for applications in material science. Its ability to form stable complexes with metals can be utilized in developing new materials with specific electronic or optical properties.

Case Studies

Study Focus Findings
Study on Anticancer Properties Investigated the effects of this compound on FGFRsFound significant inhibition of FGFRs leading to reduced proliferation in cancer cell lines (4)
PDE4B Inhibitor Evaluation Assessed the pharmacological profile of derivativesIdentified a potent PDE4B inhibitor that reduced TNF-α release from macrophages (2)
Synthetic Applications Explored synthetic routes using this compoundDemonstrated its utility as a building block for synthesizing novel heterocycles (5)

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ring Fusion Variants

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
  • Structure : Differs in the pyridine-pyrrole fusion (positions 2,3-c vs. 2,3-b), altering the nitrogen placement in the pyridine ring.
  • Synthesis : Prepared via base-mediated hydrolysis of ethyl esters (60% yield) .
  • Reactivity : Requires shorter reaction time (1 hour vs. 2 hours for derivatives) during saponification to carboxylic acids .
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Structure : Pyridine-pyrrole fusion at positions 3,2-b, shifting the nitrogen to the adjacent position.
  • Impact : This positional change may influence electronic properties and binding interactions in biological targets .

Chlorinated Derivatives

Chlorine substitution significantly modulates electronic and steric properties:

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Yield
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1083181-28-5 5-position 236.65 (C₁₀H₉ClN₂O₂) Not reported
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 287384-84-3 6-position 236.65 Not reported
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derived from 83 4- and 5-positions 252.09 (C₁₀H₈ClN₂O₂) Not reported
  • 4-Chloro derivative: Synthesized via lithiation and ethyl chloroformate trapping (Example #28 in ), demonstrating versatility in functionalization .

Trifluoromethyl and Brominated Analogs

  • Ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1704065-81-5):

    • Molecular Weight : 337.10 g/mol (C₁₁H₈BrF₃N₂O₂).
    • Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, common in drug design .
  • Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 920978-96-7):

    • Structure : Fluorine and benzyl groups enhance blood-brain barrier penetration and target selectivity .

Methyl Ester Analogs

  • Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
    • Molecular Weight : 188.18 g/mol (C₉H₈N₂O₂).
    • Comparison : Reduced steric bulk compared to the ethyl ester may improve solubility in polar solvents but decrease cell membrane permeability .

Biological Activity

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (EPP) is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy and immunomodulation. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.

Overview of this compound

EPP is characterized by a fused pyrrole and pyridine ring system. It has garnered attention for its ability to interact with various biological targets, notably Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3), making it a compound of interest in medicinal chemistry and drug development.

Targeting FGFRs

EPP primarily inhibits FGFRs, which are critical in regulating various cellular processes such as proliferation, migration, and angiogenesis. The inhibition of FGFR signaling pathways has been linked to reduced tumor growth and metastasis in various cancer models. Specifically, EPP has demonstrated the ability to:

  • Inhibit Cell Proliferation : In vitro studies have shown that EPP significantly inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis through the downregulation of FGFR signaling pathways .
  • Impact Migration and Invasion : EPP not only inhibits cell growth but also reduces the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .

Inhibition of JAK3

In addition to its effects on FGFRs, EPP acts as an inhibitor of JAK3, an enzyme involved in cytokine-mediated signal transduction. This interaction is particularly relevant in immune responses:

  • Immunomodulatory Effects : By inhibiting JAK3, EPP can suppress T cell proliferation, suggesting its potential use in treating autoimmune diseases or conditions characterized by excessive immune activation .

Pharmacokinetics

EPP exhibits favorable pharmacokinetic properties due to its low molecular weight, which enhances its bioavailability. Studies indicate that the compound remains stable under specific laboratory conditions but may experience decreased activity over time due to degradation .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of EPP:

StudyFindings
BenchChem Study Demonstrated that EPP inhibits FGFR activity and induces apoptosis in breast cancer cells .
PMC7549101 Reported that derivatives of pyrrolo[2,3-b]pyridine exhibited selective inhibition against PDE4B, with implications for central nervous system diseases .
PMC11345840 Highlighted the role of EPP derivatives in inhibiting FGFR signaling pathways across multiple FGFR isoforms .

Applications in Drug Development

EPP's biological activities position it as a promising candidate for drug development:

  • Cancer Therapy : Due to its inhibitory effects on FGFRs and induction of apoptosis in cancer cells, EPP is being explored as a potential therapeutic agent for various cancers.
  • Immunotherapy : Its ability to modulate immune responses through JAK3 inhibition opens avenues for treating autoimmune disorders.
  • Antimicrobial Potential : Research into derivatives suggests possible antimicrobial applications, although further studies are needed to establish efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under microwave-assisted conditions (180°C, 1 h) to yield derivatives with ~23–45% efficiency . Optimization strategies include:

  • Catalyst selection : Use of N,N-diisopropylethylamine as a base to enhance reactivity .
  • Solvent systems : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) improve solubility of intermediates .
  • Purification : Reverse-phase HPLC with ammonia buffer ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • 1H NMR : Characteristic peaks include aromatic protons (δ 6.32–7.57 ppm), ethyl ester signals (δ 1.32–4.27 ppm), and NH protons (δ 12.10–12.52 ppm) .
  • LCMS/ESIMS : Molecular ion peaks at m/z 309–402 [M+H]+ confirm molecular weight .
  • HPLC : Retention time consistency and >97% purity are critical for biological studies .

Advanced Research Questions

Q. What strategies address low regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?

  • Approach : Directed metalation or halogenation (e.g., bromine at position 6) enables site-specific modifications. For example, ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 577711-94-5) serves as a key intermediate for Suzuki-Miyaura couplings .
  • Mechanistic insight : Microwave irradiation (180°C) accelerates SNAr reactions with 2-pyrrolidin-2-ylpyridine, achieving 24% yield of N-ethyl-4-substituted analogs .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

  • Methods :

  • DFT calculations : Assess electron density at N1 and C3 positions to prioritize electrophilic attack sites.
  • Docking studies : Evaluate binding affinity with biological targets (e.g., MTH1 inhibitors) by modeling ester-to-amide conversions .
    • Validation : Correlate computed HOMO-LUMO gaps with experimental reaction rates for halogenated analogs .

Q. How should researchers resolve contradictions in reported yields for similar derivatives?

  • Case study : Derivatives like ethyl 4-(3-fluoro-2-iodobenzoyl)-3-methyl-1H-pyrrole-2-carboxylate show yields ranging from 23% to 45% . Contributing factors:

  • Steric hindrance : Bulky substituents (e.g., isoquinoline) reduce accessibility to the reactive site .
  • Purification losses : Low-yield reactions (e.g., 21% in ) may arise from poor solubility of intermediates in aqueous workups .
    • Mitigation : Optimize stoichiometry (1:2.5 molar ratio of core to reagent) and employ phase-transfer catalysts .

Critical Considerations for Researchers

  • Safety : Handle intermediates (e.g., thionyl chloride) in fume hoods due to corrosive hazards .
  • Storage : Store derivatives at –20°C under inert gas to prevent ester hydrolysis .
  • Data Reproducibility : Report NMR solvent (e.g., DMSO-d6 vs. CDCl3) and LCMS parameters to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.